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molecular formula C13H9BrN2O3S B8450203 1-(3-Bromobenzyl)-3-hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 824983-92-8

1-(3-Bromobenzyl)-3-hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B8450203
M. Wt: 353.19 g/mol
InChI Key: PQMKWCXPDVYJFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07947691B2

Procedure details

The title compound was prepared from 1-(3-Bromo-benzyl)-3-hydroxy-1H-thieno[3,2-d]pyrimidine-2,4-dione (from previous example) and 4-aminocarbonyl-phenyl boronic acid via general procedure C. The crude product was purified by mass-triggered preparative HPLC. 1H NMR (DMSO-d6) δ 10.87 (bs, 1H), 8.11 (d, 1H, J=5.4 Hz), 7.96 (d, 2H, J=8.4 Hz), 7.74 (s, 1H), 7.71 (d, 2H, J=7.8 Hz), 7.63 (d, 1H, J=7.8 Hz), 7.45 (t, 1H, J=7.8 Hz), 7.36 (d, 1H, J=5.4 Hz), 7.28 (d, 1H, J=7.5 Hz), 5.35 (s, 2H); Electrospray MS: 394 (M+H); retention time: 1.96 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:18]=[CH:19][CH:20]=1)[CH2:5][N:6]1[C:11]2[CH:12]=[CH:13][S:14][C:10]=2[C:9](=[O:15])[N:8]([OH:16])[C:7]1=[O:17].[NH2:21][C:22]([C:24]1[CH:29]=[CH:28][C:27](B(O)O)=[CH:26][CH:25]=1)=[O:23]>>[OH:16][N:8]1[C:9](=[O:15])[C:10]2[S:14][CH:13]=[CH:12][C:11]=2[N:6]([CH2:5][C:4]2[CH:3]=[C:2]([C:27]3[CH:28]=[CH:29][C:24]([C:22]([NH2:21])=[O:23])=[CH:25][CH:26]=3)[CH:20]=[CH:19][CH:18]=2)[C:7]1=[O:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(CN2C(N(C(C3=C2C=CS3)=O)O)=O)C=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)C1=CC=C(C=C1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified by mass-triggered preparative HPLC

Outcomes

Product
Name
Type
product
Smiles
ON1C(N(C2=C(C1=O)SC=C2)CC=2C=C(C=CC2)C2=CC=C(C=C2)C(=O)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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